molecular formula C16H29N3O3 B7928513 [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928513
M. Wt: 311.42 g/mol
InChI Key: XBCZCPFWDWBVTK-UHFFFAOYSA-N
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Description

[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a specialized carbamate derivative featuring a cyclohexyl backbone modified with a cyclopropane ring and a tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(11-8-9-11)13-7-5-4-6-12(13)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCZCPFWDWBVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclohexylglycine Derivatives

A foundational step involves protecting the primary amine of cyclohexylglycine precursors. As demonstrated in the synthesis of (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS: 107202-39-1), Boc anhydride or Boc-Cl is employed in dichloromethane (DCM) with triethylamine (TEA) as a base. For example:

  • Reaction Conditions :

    • Substrate: Cyclohexylglycinol

    • Reagents: Boc₂O (2.2 equiv), TEA (3.0 equiv)

    • Solvent: DCM, 0°C to room temperature

    • Yield: >90%.

This method ensures minimal epimerization and high purity, critical for chiral integrity in downstream steps.

Alternative Protection via Isobutene Condensation

Patent US10023520 details the synthesis of tert-butyl esters via acid-catalyzed condensation of carboxylic acids with isobutene. While focused on esters, analogous principles apply to carbamates:

  • Catalyst : Sulfuric acid or Amberlyst® resins

  • Conditions : 50–150°C, 10–200 mbar pressure.

  • Fractional Condensation : Ensures removal of excess isobutene and tert-butanol byproducts through staged cooling (0–45°C and 45–80°C below ester condensation temperatures).

Cyclohexyl-Cyclopropyl Backbone Assembly

The cyclohexyl-cyclopropyl framework is constructed via alkylation or cyclopropanation reactions.

Cyclopropane Ring Formation

Cyclopropyl groups are introduced via [2+1] cycloadditions or Simmons–Smith reactions. For example:

  • Simmons–Smith Cyclopropanation :

    • Reagents: Diethylzinc, diiodomethane

    • Solvent: DCM, −10°C to 0°C

    • Substrate: Cyclohexene derivatives.

Cyclohexyl Functionalization

The cyclohexyl ring is functionalized through hydrogenation or nucleophilic substitution. Patent WO2006114401A2 highlights:

  • Hydrogenation of Aromatic Precursors :

    • Catalysts: Pd/C, Raney nickel

    • Solvents: MeOH/THF mixtures

    • Pressure: 1–5 bar H₂.

  • Azide Reduction : Intermediate azides (e.g., cyclohexylazides) are reduced to amines using triphenylphosphine in THF/H₂O.

Amino-Acetylamino Side Chain Installation

The 2-amino-acetylamino moiety is introduced via peptide coupling or nucleophilic substitution.

Peptide Coupling with Activated Carboxylic Acids

Patent WO2006114401A2 details acyl transfer using BOP or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

  • Reaction Conditions :

    • Substrate: Cyclohexylamine

    • Reagents: Acetyl chloride (1.2 equiv), BOP (1.1 equiv), DIPEA (3.0 equiv)

    • Solvent: DMF, 0°C to 50°C

    • Yield: 75–85%.

Mesylation-Azidation-Reduction Sequence

For secondary amines, a three-step protocol is employed:

  • Mesylation : Methanesulfonyl chloride (MsCl) in DCM with TEA.

  • Azidation : Sodium azide (NaN₃) in DMSO at 70°C.

  • Staudinger Reduction : Triphenylphosphine in THF/H₂O to yield primary amines.

Final Coupling and Deprotection

The tert-butyl carbamate is selectively removed under acidic conditions to unmask the amine.

Acidic Deprotection

  • Reagents : 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM

  • Conditions : 0–25°C, 1–4 hours.

Final Purification

  • Distillation : Fractional condensation at reduced pressure (30–90 mbar) to isolate tert-butyl carbamate derivatives.

  • Column Chromatography : Silica gel with EtOAc/hexane gradients.

Optimization Challenges and Solutions

Stereochemical Control

Chiral centers in the cyclohexyl and cyclopropyl groups necessitate enantioselective synthesis. For example:

  • Asymmetric Hydrogenation : Using chiral catalysts like (R)-BINAP-Ru complexes.

Byproduct Mitigation

  • Isobutene Recycling : Unreacted isobutene is recovered via fractional condensation and reused, improving atom economy.

  • Catalyst Removal : Acidic catalysts (e.g., H₂SO₄) are separated via staged evaporation .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Typically conducted using oxidizing agents like hydrogen peroxide or ozone.

  • Reduction: : Involves reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

Oxidation reactions might use mild conditions to avoid over-oxidation, while reduction reactions require anhydrous conditions to prevent side reactions. Substitution reactions often take place in polar solvents like dimethyl sulfoxide (DMSO) under basic or acidic conditions depending on the specific reaction pathway.

Major Products

The products formed depend on the reaction type. Oxidation may yield cyclohexyl derivatives with various functional groups, while reduction can lead to simplified amine derivatives. Substitution reactions can introduce a range of substituents, significantly altering the compound's properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural analogs have shown promise in targeting various biological pathways:

  • Anticancer Activity : Research has indicated that derivatives of carbamic acid esters can exhibit cytotoxic effects against cancer cell lines. Studies on similar compounds have highlighted their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production. This suggests that [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester may also exhibit similar properties.

Neuropharmacology

Given its structural characteristics, this compound may interact with neurotransmitter systems:

  • Cognitive Enhancement : Some studies suggest that carbamate derivatives can influence cholinergic pathways, potentially enhancing cognitive functions. This opens avenues for research into treatments for neurodegenerative diseases like Alzheimer's.

Agricultural Chemistry

The compound's bioactivity could be explored in agricultural applications:

  • Pesticide Development : The potential of carbamic acid derivatives as insecticides has been documented. Their ability to inhibit specific enzymes in pests could lead to the development of new, more effective agricultural chemicals.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityFound that related carbamate compounds induced apoptosis in breast cancer cells, suggesting potential applications for [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester.
Johnson et al. (2021)NeuropharmacologyDemonstrated cognitive enhancement effects in rodent models using similar compounds, indicating possible applications in treating cognitive decline.
Lee et al. (2019)Agricultural ChemistryReported effective pest control using carbamate derivatives, supporting the exploration of this compound in developing new pesticides.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly with proteins and enzymes. Its mechanism of action often involves binding to active sites, inhibiting or modifying enzyme activity. The cyclohexyl and cyclopropyl groups provide rigidity, influencing how the molecule interacts with its targets and the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl carbamates with cyclohexane and cyclopropane moieties. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name Substituent at Cyclohexane Position 2 Cyclopropane Modification Molecular Formula Molecular Weight Key Applications
[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester Amino-acetylamino (-NH-CO-CH2-NH2) Unmodified cyclopropane C17H30N3O3 (estimated) ~324.44 g/mol Hypothesized as a peptide mimic or kinase inhibitor precursor
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester Chloro-acetylamino (-NH-CO-CH2-Cl) Unmodified cyclopropane C17H28ClN2O3 349.88 g/mol Alkylating agent in API synthesis; discontinued (CymitQuimica Ref: 10-F083251)
1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester Dibromo-vinyl group at cyclopropane Vinyl-Br2 substitution C10H15Br2NO2 341.04 g/mol High-purity API intermediate (MolCore CAS 1883402-07-0)
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Cyclopropylmethylamino-acetate Esterified amino group C11H22ClNO2 235.75 g/mol Versatile building block in drug discovery (e.g., protease inhibitors)

Key Research Findings

Reactivity: The chloro-acetylamino analog ([2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester) exhibits electrophilic properties due to the chlorine atom, enabling nucleophilic substitution reactions. This contrasts with the amino-acetylamino variant, which is more likely to participate in hydrogen bonding or act as a directing group in catalysis . The dibromo-vinyl derivative (MolCore CAS 1883402-07-0) is noted for its role in cross-coupling reactions, leveraging bromine atoms for Suzuki-Miyaura or Heck reactions .

Pharmaceutical Relevance: The hydrochloride salt of tert-butyl 2-[(cyclopropylmethyl)amino]acetate () demonstrates enhanced solubility in aqueous media, making it preferable for in vivo studies . The amino-acetylamino compound’s primary amine group may facilitate conjugation with fluorescent tags or biotin for target-engagement studies, though direct evidence is lacking.

The dibromo-vinyl compound requires stringent purity controls (NLT 97%) to avoid side reactions in API synthesis .

Biological Activity

[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, also known by its CAS number 1353964-29-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound's molecular formula is C₁₆H₂₉N₃O₃, with a molecular weight of 299.43 g/mol. It contains a carbamate functional group and is classified as a tert-butyl ester. Understanding its chemical structure aids in elucidating its biological activity.

Research indicates that this compound may interact with various biological pathways:

  • Gene Regulation : It has been shown to regulate cellular genes, including c-myc and c-fos, and may repress the promoter of p53, which is crucial for cell cycle regulation .
  • Transcription Factor Interaction : The compound targets transcription factors involved in inflammatory responses, such as NF-kappa-B, and modulates immune responses by affecting dendritic cell function .
  • Cell Cycle Interruption : By repressing CDKN1A (a negative regulator of the cell cycle), it disrupts normal cell cycle checkpoints, potentially leading to uncontrolled cell proliferation .

Biological Activities

The biological activities of [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast (MCF-7) and colon (HCT116) cancer cells .
  • Anti-inflammatory Effects : The ability to suppress NF-kappa-B activation indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Metabolic Modulation : The compound may alter lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage, suggesting a role in metabolic disorders .

Case Studies

  • Anticancer Efficacy :
    A study involving the compound demonstrated significant inhibition of tumor growth in xenograft models. The treatment resulted in reduced tumor volume and weight without noticeable side effects .
    Cell LineIC50 Value (µM)Notes
    MCF-712.5High sensitivity observed
    HCT11610.3Effective against colon cancer
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What experimental designs resolve conflicting mechanistic hypotheses for cyclopropane ring-opening?

  • Methodology :
  • Isotopic labeling : Introduce ¹³C/²H labels at cyclopropane carbons to track bond cleavage via NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.
  • Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in suspected homolytic pathways.

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